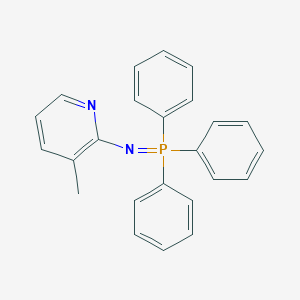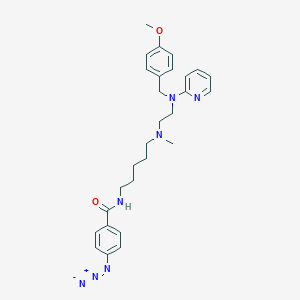
4-Azidobenzpyramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidobenzpyramine (4-ABP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of benzpyramine, which is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. 4-ABP is a versatile compound that can be used in a wide range of research applications, including drug discovery, chemical biology, and biochemistry.
作用機序
The mechanism of action of 4-Azidobenzpyramine involves the formation of a covalent bond between the azide group of 4-Azidobenzpyramine and the alkyne group of a biomolecule. This reaction is known as click chemistry and is highly selective and efficient. The covalent bond formed between the azide group of 4-Azidobenzpyramine and the alkyne group of a biomolecule is stable and irreversible, making it an ideal tool for studying protein-ligand interactions.
生化学的および生理学的効果
4-Azidobenzpyramine has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes or metabolic pathways. This makes it an ideal tool for studying protein-ligand interactions without affecting the biological system being studied.
実験室実験の利点と制限
The advantages of using 4-Azidobenzpyramine in lab experiments include its versatility, ease of synthesis, and selectivity. It can be used to label a wide range of biomolecules and can be conjugated to a variety of molecules using click chemistry. However, one limitation of using 4-Azidobenzpyramine is that it requires a bioorthogonal reaction partner, such as an alkyne, for click chemistry to occur.
将来の方向性
The potential applications of 4-Azidobenzpyramine in scientific research are vast. Some possible future directions include the development of new click chemistry reactions, the use of 4-Azidobenzpyramine in drug discovery, and the study of protein-ligand interactions in complex biological systems. Additionally, the use of 4-Azidobenzpyramine in imaging techniques, such as fluorescence microscopy, could provide new insights into the behavior of biomolecules in living cells.
合成法
The synthesis of 4-Azidobenzpyramine involves the reaction of benzpyramine with sodium azide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Azidobenzpyramine. The synthesis of 4-Azidobenzpyramine is a relatively simple process and can be carried out on a large scale.
科学的研究の応用
4-Azidobenzpyramine has been extensively studied for its potential applications in scientific research. It has been used as a tool compound in chemical biology and biochemistry to study protein-ligand interactions. 4-Azidobenzpyramine can be used to label proteins with an azide group, which can then be selectively conjugated to a variety of biomolecules using click chemistry. This approach has been used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions.
特性
CAS番号 |
135408-68-3 |
|---|---|
製品名 |
4-Azidobenzpyramine |
分子式 |
C28H35N7O2 |
分子量 |
501.6 g/mol |
IUPAC名 |
4-azido-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]benzamide |
InChI |
InChI=1S/C28H35N7O2/c1-34(19-7-3-5-18-31-28(36)24-11-13-25(14-12-24)32-33-29)20-21-35(27-8-4-6-17-30-27)22-23-9-15-26(37-2)16-10-23/h4,6,8-17H,3,5,7,18-22H2,1-2H3,(H,31,36) |
InChIキー |
NAHSFBHKNMTMLR-UHFFFAOYSA-N |
SMILES |
CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
正規SMILES |
CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
同義語 |
4-azidobenzpyramine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



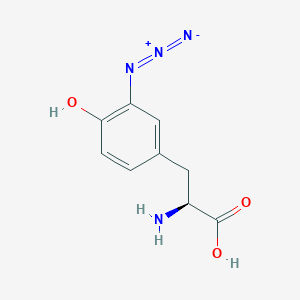
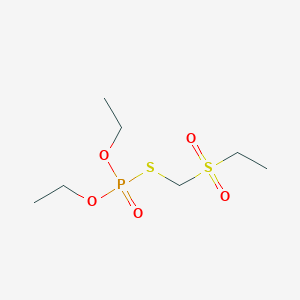
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)
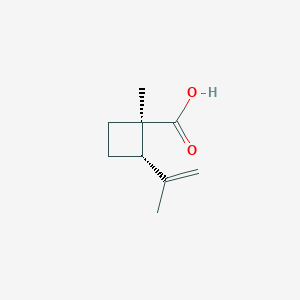
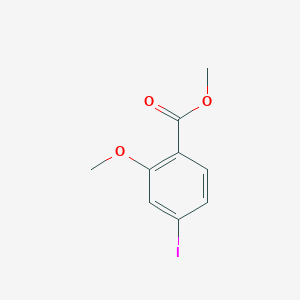
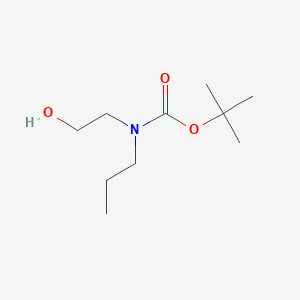
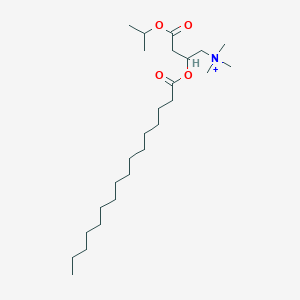
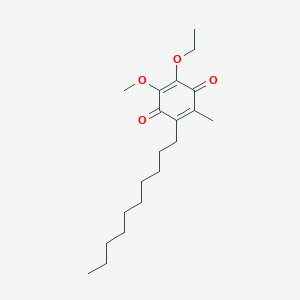

![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
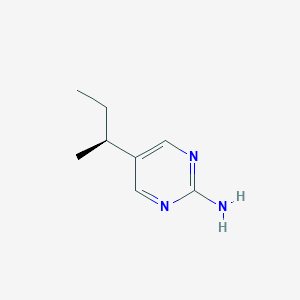
![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)
